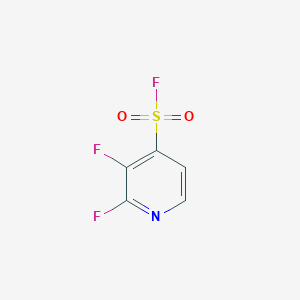

2,3-Difluoropyridine-4-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,3-Difluoropyridine-4-sulfonyl fluoride” is a fluorinated pyridine compound. Fluorinated pyridines are a class of compounds that have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Synthesis Analysis

While specific synthesis methods for “2,3-Difluoropyridine-4-sulfonyl fluoride” were not found, fluorinated pyridines can be synthesized through various methods. For instance, 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF . A study outlines the development of an innovative tandem reaction involving [4 + 2] cyclization with 1,3-sulfonyl migration from N-allenylsulfonamides and enaminones .Chemical Reactions Analysis

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method has found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .Aplicaciones Científicas De Investigación

Facile Synthesis Methods

A study by Katoh et al. (2015) describes a facile method for difluorinating 3-substituted-2,6-dichloropyridines, resulting in simpler and easier preparation of 3-substituted-2,6-difluoropyridines compared to previous methods. This advancement is significant for the synthesis of 2,3,6-trisubstituted pyridines via tandem nucleophilic aromatic substitution, demonstrating its utility in synthetic chemistry (Katoh, Tomata, Tsukamoto, & Nakada, 2015).

Radiopharmaceutical Development

Inkster et al. (2012) explored the use of sulfonyl fluorides, including 2,3-difluoropyridine-4-sulfonyl fluoride, in radiopharmaceutical development. Their research indicates the potential of sulfonyl fluorides in synthesizing biomarkers for PET chemistry, emphasizing their relevance in medical imaging technologies (Inkster, Liu, Ait-Mohand, Schaffer, Guérin, Ruth, & Storr, 2012).

Environmental Applications

A study by Zhang et al. (2013) investigated the destruction of perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) using mechanochemical methods. The findings show the potential of utilizing sulfonyl fluorides in environmental remediation efforts, specifically in dealing with persistent organic pollutants (Zhang, Huang, Yu, Zhang, Deng, & Wang, 2013).

Applications in Organic Chemistry

Toulgoat et al. (2007) detailed an efficient preparation of several polyfluoroalkanesulfonyl fluorides, highlighting the transformative potential of these compounds in organic chemistry. Their work demonstrates the versatile use of sulfonyl fluorides in creating lithium sulfonates, which have applications in lithium batteries (Toulgoat, Langlois, Médebielle, & Sanchez, 2007).

Synthesis of Fluorinated Compounds

Research by King et al. (2023) focused on the in vitro metabolic stability of aryl sulfonyl fluorides, including 2,3-difluoropyridine-4-sulfonyl fluoride, for their application in medicinal chemistry and radiochemistry. This study is vital for understanding the stability and reactivity of sulfonyl fluorides in various biological and chemical contexts (King, Matesic, Keaveney, & Jamie, 2023).

Environmental Health and Biomonitoring

Butenhoff, Olsen, and Pfahles-Hutchens (2006) conducted a study on the biomonitoring data for perfluorooctanesulfonate (PFOS) derived from perfluorooctanesulfonyl fluoride. Their work contributes to our understanding of the environmental and health impacts of these compounds, providing essential insights for public health and environmental monitoring (Butenhoff, Olsen, & Pfahles-Hutchens, 2006).

Safety and Hazards

The safety data sheet for a related compound, Pyridine, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes skin and eye irritation . Please consult the safety data sheet of “2,3-Difluoropyridine-4-sulfonyl fluoride” for specific safety and hazard information.

Direcciones Futuras

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method could potentially be applied to the synthesis of “2,3-Difluoropyridine-4-sulfonyl fluoride” in the future.

Propiedades

IUPAC Name |

2,3-difluoropyridine-4-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO2S/c6-4-3(12(8,10)11)1-2-9-5(4)7/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXBNPGUGSSMSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1S(=O)(=O)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoropyridine-4-sulfonyl fluoride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-cyclohex-1-en-1-ylethyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2639268.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide](/img/structure/B2639270.png)

![4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol](/img/structure/B2639273.png)

![2-benzamido-N-(4-carbamoylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2639279.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate](/img/structure/B2639281.png)

![ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate](/img/structure/B2639283.png)

![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2639287.png)